1-Benzofuran-6-ylmethanamine;hydrochloride
Description
Significance of Benzofuran (B130515) Scaffolds in Advanced Organic Chemistry
The benzofuran scaffold is considered a "privileged structure" in drug discovery, meaning it is capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities. taylorandfrancis.com Benzofuran and its derivatives are fundamental components of many natural products, such as those isolated from plant families like Asteraceae and Rutaceae, and synthetic compounds that have been developed for therapeutic use. guidechem.comresearchgate.net
The academic and pharmaceutical interest in benzofuran derivatives stems from their diverse and potent biological effects, which include:
Anticancer: Many benzofuran-based compounds have shown potent activity against various cancer cell lines. mdpi.comnih.gov
Antimicrobial: The scaffold is a key feature in molecules designed to combat bacterial and fungal infections. nih.gov
Antiviral: Certain derivatives have been investigated for their ability to inhibit viruses, including HIV-1 reverse transcriptase. pharmatutor.org
Anti-inflammatory and Antioxidant: Benzofurans are widely studied for their anti-inflammatory and antioxidant properties. guidechem.comnih.gov
Neuroprotective: Research has explored benzofuran derivatives for potential efficacy in treating neurodegenerative disorders like Alzheimer's disease. mdpi.com
Beyond medicinal applications, the benzofuran nucleus is significant in materials science for creating polymers and in the development of agrochemicals. nih.govacs.org The versatility of the benzofuran ring allows for extensive chemical modification, making it a valuable building block for synthesizing complex molecules and diverse compound libraries for drug screening. acs.org Modern synthetic strategies frequently employ transition-metal-catalyzed reactions, such as those using palladium, copper, or rhodium, to construct and functionalize the benzofuran core efficiently. nih.govacs.org
Table 1: Reported Biological Activities of Various Benzofuran Derivatives
| Biological Activity | Examples of Investigated Derivatives | Reference(s) |
|---|---|---|
| Anticancer | 3-Acyl-5-hydroxybenzofurans, Hybrid benzofurans (chalcone, triazole, piperazine (B1678402) substituted) | mdpi.comnih.gov |
| Antimicrobial | Benzofuran-5-ol derivatives, 1-(thiazol-2-yl)pyrazoline derivatives | nih.govpharmatutor.org |
| Antiviral (Anti-HIV-1) | 2-Substituted benzofurans | pharmatutor.org |
| Anti-inflammatory | Benzofuran derivatives with hydroxyurea (B1673989) fragments | pharmatutor.org |
| Anti-Alzheimer's | Benzofuran-based acetylcholinesterase inhibitors | mdpi.com |
| Cardiovascular | Amiodarone, Benziodarone (Antiarrhythmic agents) | pharmatutor.org |
Academic Research Context of 1-Benzofuran-6-ylmethanamine;hydrochloride
Based on available scientific literature, dedicated academic research focusing specifically on this compound is not widely published. The compound is primarily available through chemical suppliers as a research chemical or building block.
However, its structural components place it within a well-established context of medicinal chemistry research. The molecule belongs to the class of aminomethyl benzofuran derivatives. This class of compounds is of significant academic interest. For instance, research has been conducted on positional isomers, such as 5-amino- and 5-(aminomethyl)benzofuran derivatives, which have been synthesized and evaluated as potent antagonists for the histamine (B1213489) H3 receptor, a target for treating neurological and inflammatory disorders. nih.govacs.org The investigation of such isomers highlights the importance of the specific substitution pattern on the benzofuran ring for determining biological activity.
Therefore, this compound is academically relevant as a potential synthetic intermediate and as a specific isomer for use in structure-activity relationship (SAR) studies. SAR studies are fundamental to medicinal chemistry, as they systematically investigate how altering the chemical structure of a compound affects its biological activity, helping to design more potent and selective drugs. researchgate.net
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.63 g/mol |
| Appearance | Powder |
| IUPAC Name | This compound |
Scope and Objectives of Contemporary Research on this compound
While specific research programs on this compound are not documented in current literature, the scope and objectives for investigating a novel heterocyclic amine of this nature can be clearly defined based on established practices in drug discovery and organic synthesis. ijprajournal.comrroij.com
The primary objectives of contemporary research involving such a compound would typically include:
Use as a Synthetic Intermediate: A key objective would be to utilize it as a versatile building block. The primary amine group serves as a reactive handle for elaboration into more complex molecules, such as amides, sulfonamides, or Schiff bases, enabling the creation of diverse libraries of new benzofuran derivatives for further study. researchgate.netresearchgate.net
Biological Screening and Lead Discovery: A fundamental goal is to screen the compound for biological activity against a wide array of targets. rroij.com Given the pharmacological profile of the benzofuran scaffold, this compound would be a candidate for screening in assays for anticancer, antimicrobial, anti-inflammatory, or central nervous system activity. nih.govmdpi.com
Structure-Activity Relationship (SAR) Elucidation: Research would aim to synthesize and test this compound alongside its positional isomers (e.g., the 4-, 5-, and 7-substituted analogues) and other derivatives. The objective is to systematically map how the position of the aminomethyl group and further substitutions on the benzofuran ring influence interaction with biological targets, potency, and selectivity. rroij.com
Development of Novel Synthetic Methodologies: The synthesis of specific isomers like the 6-substituted benzofuran can be challenging. A research objective could be the development of new, efficient, and regioselective synthetic routes to access these types of compounds, which is a continuous goal in advanced organic chemistry. researchgate.net
In essence, the research value of this compound lies in its potential to contribute to the vast and pharmacologically significant field of benzofuran chemistry, both as a tool for building new molecules and as a probe for discovering new biological functions.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-benzofuran-6-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-5H,6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXRKMXLSLRRRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Kinetic Studies for 1 Benzofuran 6 Ylmethanamine;hydrochloride Synthesis
Mechanistic Pathways of Benzofuran (B130515) Ring Construction
The construction of the benzofuran ring is the foundational step in the synthesis of 1-Benzofuran-6-ylmethanamine. Numerous synthetic strategies exist for forming the benzofuran nucleus, often involving the cyclization of appropriately substituted phenols. nih.gov These methods can be broadly categorized into transition-metal-catalyzed cross-coupling reactions, acid-catalyzed cyclizations, and base-catalyzed condensations.
Transition-metal catalysis, particularly with palladium and copper, offers versatile routes to benzofurans. nih.gov For instance, the Sonogashira coupling of a 2-iodophenol (B132878) with a terminal alkyne, followed by an intramolecular cyclization, is a common strategy. The mechanism of such a reaction typically involves the formation of a metal complex through oxidative addition, which then facilitates the ring closure. nih.gov
Acid-catalyzed pathways often involve the intramolecular cyclization of precursors like α-aryloxyketones or acetals. nih.gov For example, the reaction may proceed through the protonation of a carbonyl or acetal (B89532) group, generating an oxonium ion intermediate. This is followed by an intramolecular electrophilic attack of the activated species on the aromatic ring to form the furan (B31954) ring. nih.gov
Base-catalyzed methods, such as the Rap–Stoermer reaction, utilize a base like triethylamine (B128534) to facilitate the condensation of an α-haloketone with a salicylaldehyde (B1680747) derivative. nih.gov The mechanism involves a Dieckmann-like aldol (B89426) condensation.
The choice of a specific pathway for the synthesis of a 6-substituted benzofuran, a necessary precursor for the target molecule, will depend on the availability of starting materials and the desired substitution pattern.
Detailed Mechanism of Amination and Hydrochloride Formation
The introduction of the aminomethyl group at the 6-position of the benzofuran ring is a key functionalization step. A plausible synthetic route would involve the conversion of a 6-halomethylbenzofuran (e.g., 6-(chloromethyl)benzofuran (B13007194) or 6-(bromomethyl)benzofuran) to the corresponding amine. This transformation can be achieved through several amination strategies.
A common method is the direct amination with ammonia (B1221849), which proceeds via a nucleophilic substitution reaction. The mechanism is likely to be SN2, where the ammonia molecule acts as the nucleophile, attacking the benzylic carbon and displacing the halide ion. This reaction is often carried out in a sealed tube at elevated temperatures. The initial product is the primary amine, which, being a nucleophile itself, can further react with the starting halide to form secondary and tertiary amines as byproducts. To favor the formation of the primary amine, a large excess of ammonia is typically used.
Another approach is the Gabriel synthesis, which is specifically designed for the preparation of primary amines and avoids the formation of over-alkylation products. This method involves the reaction of the 6-halomethylbenzofuran with potassium phthalimide (B116566) to form an N-alkylated phthalimide intermediate. Subsequent hydrolysis or hydrazinolysis of this intermediate cleaves the phthalimide group, yielding the desired primary amine.
The final step in the synthesis is the formation of the hydrochloride salt. This is an acid-base reaction where the basic amine group of 1-benzofuran-6-ylmethanamine reacts with hydrochloric acid. youtube.comlibretexts.org The lone pair of electrons on the nitrogen atom of the amine accepts a proton (H⁺) from the hydrochloric acid, forming an ammonium (B1175870) cation (R-NH₃⁺). youtube.comspectroscopyonline.com The chloride ion (Cl⁻) from the HCl then forms an ionic bond with the ammonium cation, resulting in the crystalline hydrochloride salt. youtube.comspectroscopyonline.com This salt formation is often carried out by treating a solution of the free amine with either aqueous or gaseous hydrogen chloride. sciencemadness.org The resulting salt typically has higher water solubility and thermal stability compared to the free base, which can be advantageous for purification and handling. libretexts.org
Role of Catalysts and Ligands in Reaction Efficiency and Selectivity
Catalysts and ligands play a pivotal role in many of the synthetic steps leading to 1-Benzofuran-6-ylmethanamine, particularly in the construction of the benzofuran ring and potentially in the amination step.
In transition-metal-catalyzed benzofuran synthesis, the choice of both the metal center and the coordinating ligands is critical for reaction efficiency and selectivity. For palladium-catalyzed reactions, phosphine-based ligands are commonly employed. researchgate.net These ligands can influence the electronic properties and steric environment of the metal center, thereby affecting the rates of oxidative addition and reductive elimination steps in the catalytic cycle. The steric bulk of the ligand can be particularly important in controlling selectivity, for instance, in preventing the formation of undesired side products. nih.gov Similarly, in copper-catalyzed reactions, ligands such as 1,10-phenanthroline (B135089) can enhance the catalytic activity. researchgate.net
While direct amination of a benzylic halide with ammonia may not always require a catalyst, certain amination reactions, especially those involving less reactive halides or aiming for higher selectivity, can benefit from catalysis. For instance, palladium-catalyzed amination of aryl halides (Buchwald-Hartwig amination) is a well-established method where the choice of phosphine (B1218219) ligand is crucial for achieving high yields and selectivity for the primary amine over diarylamines. researchgate.net Nickel-based catalysts with Josiphos-type ligands have also been developed for the amination of aryl chlorides with ammonia, demonstrating that the ligand structure is key to overcoming challenges such as tight binding of ammonia to the metal center which can lead to catalyst deactivation. nih.gov While these examples pertain to aryl halides, the principles of ligand design to control reactivity and selectivity are applicable to related transformations.
The table below summarizes the role of various catalysts and ligands in reactions relevant to the synthesis of 1-Benzofuran-6-ylmethanamine.
| Reaction Step | Catalyst/Ligand System | Role of Catalyst/Ligand |
| Benzofuran Ring Construction (e.g., Sonogashira coupling/cyclization) | Palladium catalyst (e.g., Pd(PPh₃)₄) with a phosphine ligand | Facilitates oxidative addition of the aryl halide and subsequent cross-coupling with the alkyne. The ligand stabilizes the metal center and influences the reaction rate and selectivity. |
| Benzofuran Ring Construction (e.g., intramolecular cyclization) | Copper catalyst (e.g., CuI) with a ligand (e.g., 1,10-phenanthroline) | Promotes intramolecular C-O bond formation. The ligand can enhance the solubility and reactivity of the copper species. |
| Amination of Aryl Halides (analogous to benzylic amination) | Palladium catalyst with a bulky phosphine ligand (e.g., Buchwald-Hartwig amination) | Enables the cross-coupling of an aryl halide with an amine. The bulky ligand promotes the reductive elimination of the desired arylamine and prevents the formation of diarylamine byproducts. |
| Amination of Aryl Halides (analogous to benzylic amination) | Nickel catalyst with a Josiphos ligand | Catalyzes the amination of aryl chlorides with ammonia. The ligand modulates the electronic and steric properties of the nickel center to achieve high activity and selectivity. |
Identification and Structural Characterization of Reaction Intermediates
The identification and structural characterization of reaction intermediates are essential for a complete understanding of the reaction mechanism. In the multi-step synthesis of 1-Benzofuran-6-ylmethanamine, various transient species are formed.
During the construction of the benzofuran ring, particularly in metal-catalyzed reactions, organometallic intermediates are key. For example, in a palladium-catalyzed synthesis, an arylpalladium(II) complex is a likely intermediate formed after the oxidative addition of an aryl halide to a palladium(0) species. researchgate.net These intermediates are often highly reactive and present in low concentrations, making their isolation and characterization challenging. However, their existence can often be inferred from mechanistic studies and in some cases, stable analogues can be synthesized and studied.
In acid-catalyzed cyclizations for benzofuran formation, carbocationic intermediates, such as oxonium ions, are proposed. nih.gov These species are typically characterized by spectroscopic methods under the reaction conditions or by trapping experiments.
For the amination of a 6-halomethylbenzofuran, the reaction likely proceeds through a transition state in an SN2 mechanism, rather than a stable intermediate. However, in the Gabriel synthesis, the N-alkylated phthalimide is a stable, isolable intermediate. Its structure can be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
In the final hydrochloride salt formation, the key intermediate is the protonated amine, an ammonium cation. youtube.comspectroscopyonline.com This charged species is stabilized by the chloride counter-ion in the solid state. The formation of this salt can be monitored by changes in the NMR spectrum, particularly the chemical shifts of the protons adjacent to the nitrogen atom, and by the appearance of a broad N-H stretch in the infrared spectrum.
Kinetic Analysis of Key Synthetic Steps for 1-Benzofuran-6-ylmethanamine;hydrochloride Production
A detailed kinetic analysis of the synthetic steps involved in the production of this compound is not extensively reported in the public domain. However, understanding the kinetics of each step is crucial for process scale-up and optimization. Such studies would involve determining the reaction order with respect to each reactant and catalyst, as well as the activation energy of the key transformations.
For the benzofuran ring formation, the reaction rate would be influenced by factors such as the nature of the starting materials, the concentration of the catalyst and reactants, the choice of solvent, and the reaction temperature. For instance, in a palladium-catalyzed cross-coupling reaction, the rate-determining step could be the oxidative addition or the reductive elimination, depending on the specific substrates and ligands used.
In the amination of 6-halomethylbenzofuran, if the reaction proceeds via an SN2 mechanism, the rate would be expected to be first order in both the benzofuran substrate and the amine nucleophile. The rate would also be highly dependent on the nature of the leaving group, with the order of reactivity being I > Br > Cl. Steric hindrance around the benzylic carbon would also significantly impact the reaction rate.
To perform a proper kinetic analysis, one would typically monitor the concentration of reactants and products over time using techniques such as HPLC or GC. This data would then be used to derive the rate law and determine the rate constants for the reaction.
Investigation of Side Reactions and Impurity Formation Mechanisms
In any multi-step synthesis, the potential for side reactions and the formation of impurities is a significant concern. A thorough investigation of these pathways is necessary to develop effective purification strategies and to ensure the quality of the final product.
During the construction of the benzofuran ring, potential side reactions depend on the chosen synthetic route. For example, in transition-metal-catalyzed reactions, homocoupling of the starting materials can be a competing reaction. In acid-catalyzed cyclizations, rearrangements or the formation of regioisomers are possible, especially if there are multiple potential sites for cyclization.
The amination of 6-halomethylbenzofuran with ammonia is particularly prone to the formation of over-alkylation products. As mentioned previously, the primary amine product can act as a nucleophile and react with the starting halide to form the secondary amine, (1-benzofuran-6-yl)methyl)(benzofuran-6-ylmethyl)amine, and subsequently the tertiary amine. This is a common issue in direct amination with ammonia and is often mitigated by using a large excess of ammonia.
Another potential side reaction during the amination step is elimination, particularly if a strong base is used or at high temperatures, which would lead to the formation of a 6-vinylbenzofuran derivative.
During the hydrochloride salt formation, if an excess of hydrochloric acid is used, it may need to be removed in a subsequent step. The presence of water during the salt formation can also affect the crystalline form of the final product. sciencemadness.org
The table below outlines some plausible side reactions and the resulting impurities that could arise during the synthesis of this compound.
| Synthetic Step | Plausible Side Reaction | Potential Impurity |
| Benzofuran Ring Construction | Homocoupling of starting materials | Dimeric benzofuran derivatives |
| Benzofuran Ring Construction | Incomplete cyclization | Unreacted starting materials or acyclic intermediates |
| Amination with Ammonia | Over-alkylation of the primary amine | Secondary and tertiary amine derivatives |
| Amination | Elimination reaction | 6-Vinylbenzofuran |
| Hydrochloride Salt Formation | Incomplete reaction | Residual free amine |
Advanced Spectroscopic Characterization and Comprehensive Structural Elucidation of 1 Benzofuran 6 Ylmethanamine;hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals for 1-Benzofuran-6-ylmethanamine;hydrochloride can be achieved, confirming the connectivity and spatial relationships of the atoms.
High-Resolution 1D NMR (¹H, ¹³C, etc.)
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the benzofuran (B130515) ring system, the methylene (B1212753) (-CH₂-) protons, and the ammonium (B1175870) (-NH₃⁺) protons. The aromatic region will display characteristic splitting patterns based on the substitution pattern. Protons on the furan (B31954) portion of the ring (H-2 and H-3) typically appear at distinct chemical shifts. The protons on the benzene (B151609) ring (H-4, H-5, and H-7) will exhibit coupling to their neighbors. The benzylic methylene protons adjacent to the aromatic ring and the ammonium group are expected to appear as a singlet. The protons of the ammonium group (-NH₃⁺) are often broad and their chemical shift can be concentration-dependent. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound is expected to show nine distinct signals: eight for the benzofuran core and one for the methylene carbon. Carbons in the furan ring, particularly the oxygen-bound C-7a and C-2, will have characteristic chemical shifts. chemicalbook.comspectrabase.com Aromatic carbons (C-4, C-5, C-6, C-7, C-3a) will appear in the typical downfield region. The methylene carbon (-CH₂-) will be observed in the aliphatic region, influenced by the adjacent aromatic ring and nitrogen atom. rsc.orguobasrah.edu.iq
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table presents predicted chemical shift ranges based on the analysis of similar benzofuran and benzylamine (B48309) structures. Actual values may vary depending on solvent and experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | 7.5 - 7.7 (d) | 145 - 147 |
| 3 | 6.7 - 6.9 (d) | 106 - 108 |
| 3a | - | 127 - 129 |
| 4 | 7.5 - 7.6 (d) | 121 - 123 |
| 5 | 7.2 - 7.4 (dd) | 123 - 125 |
| 6 | - | 135 - 138 |
| 7 | 7.4 - 7.5 (s) | 111 - 113 |
| 7a | - | 154 - 156 |
| Methylene (-CH₂-) | 4.0 - 4.2 (s) | 40 - 45 |
| Ammonium (-NH₃⁺) | 8.0 - 8.5 (br s) | - |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular framework.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between H-2 and H-3 in the furan ring, and between H-4 and H-5 in the benzene ring, confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond C-H correlation). sdsu.edu This is crucial for definitively assigning each proton signal to its corresponding carbon atom in the molecule's skeleton. For example, the signal for the methylene protons would show a cross-peak with the signal for the methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is arguably the most powerful 2D NMR technique for piecing together the molecular structure. Key HMBC correlations expected for this compound would include:
The methylene protons showing a correlation to C-6, C-5, and C-7 of the benzofuran ring, unequivocally confirming the position of the aminomethyl substituent. rsc.orgnih.gov
Proton H-7 showing correlations to C-5, C-6, and C-3a.
Proton H-5 showing correlations to C-7 and C-3a.
NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the constitutional analysis of this rigid molecule, a NOESY experiment could provide information about through-space proximity of protons, further confirming assignments.
High-Resolution Mass Spectrometry (HRMS) for Accurate Elemental Composition and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its exact elemental formula. For this compound, the protonated molecule [M+H]⁺ (where M is the free base) would be analyzed.
Elemental Composition:
Formula (Free Base): C₉H₉NO
Exact Mass (Free Base): 147.06841
Formula ([M+H]⁺): C₉H₁₀NO⁺
Calculated m/z for [M+H]⁺: 148.07569
Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. The fragmentation of protonated benzylamines and benzofuran derivatives often follows predictable pathways. nih.govnih.govnih.gov
A primary and highly characteristic fragmentation for benzylamines is the loss of ammonia (B1221849) (NH₃) following a rearrangement. nih.govresearchgate.net Another key fragmentation is the benzylic cleavage to form a stable benzofuranylmethyl cation.
Expected Key Fragments in HRMS
The following table details plausible fragmentation pathways and the resulting ions.
| m/z (Calculated) | Ion Formula | Description of Loss | Plausible Structure of Fragment |
| 148.0757 | [C₉H₁₀NO]⁺ | Parent Ion [M+H]⁺ | Protonated Molecule |
| 131.0491 | [C₉H₇O]⁺ | Loss of NH₃ | Benzofuran-6-ylmethyl cation |
| 130.0413 | [C₉H₆O]⁺˙ | Loss of NH₃ and H• | Radical cation |
| 118.0413 | [C₈H₆O]⁺˙ | Loss of CH₃N | Benzofuran radical cation |
| 103.0542 | [C₇H₇O]⁺ | Loss of NH₃ and CO | Tropylium-like ion |
| 91.0542 | [C₇H₇]⁺ | Loss of C₂H₃NO | Tropylium ion |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Identification of Characteristic Functional Group Vibrations
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by vibrations associated with the primary ammonium salt and the benzofuran ring.
N-H Stretching: A very strong and broad absorption is expected in the 2800–3200 cm⁻¹ region, which is characteristic of the symmetric and asymmetric stretching vibrations of the -NH₃⁺ group involved in hydrogen bonding. researchgate.netspectroscopyonline.com This broad feature often contains multiple sub-peaks (combination bands). researchgate.net
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will be just below 3000 cm⁻¹.
N-H Bending: Asymmetric and symmetric bending (scissoring) vibrations of the -NH₃⁺ group are expected to produce two distinct bands in the 1625–1560 cm⁻¹ and 1550–1500 cm⁻¹ regions, respectively. spectroscopyonline.com
C=C Stretching: Aromatic ring stretching vibrations will produce several sharp bands in the 1610–1450 cm⁻¹ region.
C-O-C Stretching: The asymmetric stretching of the furan ether linkage typically appears as a strong band around 1250 cm⁻¹. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations are often strong in Raman spectra.
Aromatic Ring Breathing: A strong, sharp band characteristic of the benzofuran ring system is expected, often near 1600 cm⁻¹. nih.gov
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be visible in the 2850-3100 cm⁻¹ region.
The ammonium group vibrations (-NH₃⁺) are typically weak in Raman spectra compared to their IR counterparts.
Characteristic Vibrational Frequencies
This table summarizes the expected key vibrational modes and their approximate frequencies.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 2800-3200 (very broad) | Weak / Not prominent | Strong (IR) |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 | Medium |
| N-H Bend (Asymmetric) | 1625-1560 | Weak / Not prominent | Medium (IR) |
| N-H Bend (Symmetric) | 1550-1500 | Weak / Not prominent | Medium (IR) |
| C=C Stretch (Aromatic) | 1610, 1580, 1470 | Strong | Strong |
| C-O-C Stretch (Ether) | ~1250 | Medium | Strong (IR) |
Conformational Analysis and Intermolecular Interactions via Vibrational Signatures
The vibrational spectra are highly sensitive to the local environment of the functional groups. In the solid state, the hydrochloride salt structure is stabilized by significant intermolecular hydrogen bonding between the ammonium (-NH₃⁺) protons and the chloride anions (Cl⁻). This strong N-H···Cl⁻ interaction is the primary reason for the significant broadening and red-shifting (lowering of frequency) of the N-H stretching bands observed in the IR spectrum. researchgate.net The positions and shapes of these bands can provide insight into the strength and geometry of the hydrogen-bonding network within the crystal lattice. The benzofuran moiety itself is planar and rigid, so conformational analysis primarily pertains to the orientation of the aminomethyl side chain, which would be largely fixed in the solid state by the aforementioned crystal packing and hydrogen bonding forces.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of a molecule by measuring its absorption of UV and visible light. The absorption of this radiation promotes electrons from a ground electronic state to a higher-energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the specific groups of atoms responsible for light absorption.
For this compound, the primary chromophore is the benzofuran ring system. This bicyclic aromatic system, consisting of a fused benzene and furan ring, gives rise to characteristic electronic transitions. Typically, benzofuran and its derivatives exhibit multiple absorption bands in the UV region. researchgate.net These absorptions are generally attributed to π → π* transitions within the aromatic system. The fusion of the furan ring to the benzene ring alters the electronic energy levels compared to simple benzene, often resulting in a bathochromic (red) shift of the absorption maxima.
The UV-Vis spectrum of a compound like this compound in a suitable solvent, such as methanol (B129727) or ethanol (B145695), is expected to display distinct absorption bands. Based on data from similar benzofuran derivatives, characteristic absorption maxima (λmax) can be anticipated. researchgate.netnist.gov The presence of the aminomethyl group at the 6-position may have a minor auxochromic effect, potentially causing slight shifts in the absorption wavelengths and intensities. The hydrochloride salt form is unlikely to significantly alter the chromophore compared to the free base in a neutral or acidic solution.
| Expected Transition Type | Anticipated λmax Range (nm) | Associated Chromophore |
|---|---|---|
| π → π | ~280 - 300 | Benzofuran Ring System |
| π → π | ~320 - 350 (often as a shoulder) | Extended Conjugated System |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, allowing for the complete structural elucidation of a molecule. For chiral molecules, X-ray crystallography on a single crystal of one enantiomer can determine its absolute stereochemistry.
In the solid state, this compound exists as an ionic salt. An X-ray crystallographic analysis would reveal the exact conformation of the 1-benzofuran-6-ylmethanamine cation and the position of the chloride anion. Crucially, it would elucidate the intricate network of intermolecular interactions, such as hydrogen bonds, that govern the crystal packing. The protonated primary amine (-NH3+) is a strong hydrogen bond donor, and it would be expected to form significant hydrogen bonds with the chloride anion (Cl-). researchgate.net
While specific crystallographic data for this compound is not publicly available, a hypothetical dataset based on similar small molecule hydrochloride salts illustrates the type of information obtained from such an analysis. researchgate.netresearchgate.net
| Parameter | Illustrative Value |
|---|---|
| Chemical Formula | C9H10ClNO |
| Formula Weight | 183.64 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 12.345 |
| c (Å) | 9.021 |
| β (°) | 98.54 |
| Volume (ų) | 937.4 |
| Z (molecules/unit cell) | 4 |
| Key Interactions | N-H···Cl hydrogen bonds |
Advanced Chromatographic Techniques for Isomeric and Purity Analysis
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Since 1-Benzofuran-6-ylmethanamine is a chiral molecule, possessing a stereocenter at the carbon atom bearing the amino group, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. ijrpr.com The direct separation of enantiomers is achieved using a Chiral Stationary Phase (CSP). humanjournals.com
For primary amines like 1-Benzofuran-6-ylmethanamine, CSPs based on chiral crown ethers are particularly effective. researchgate.net The separation mechanism involves the formation of transient, diastereomeric complexes between the protonated primary amine of the analyte and the chiral cavities of the crown ether. This interaction is stereoselective, leading to different retention times for the two enantiomers. researchgate.net The mobile phase typically consists of an organic solvent like methanol or ethanol with an acidic modifier (e.g., perchloric acid or trifluoroacetic acid) to ensure the amine is protonated. researchgate.net
| Parameter | Condition |
|---|---|
| Column (CSP) | Crown ether-based (e.g., CROWNPAK® CR(+)) |
| Mobile Phase | Methanol / 0.1 M Perchloric Acid (e.g., 90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at ~285 nm |
| Expected Outcome | Baseline separation of the two enantiomers |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify volatile and semi-volatile compounds in a sample. It is an essential tool for profiling impurities in active pharmaceutical ingredients, such as residual solvents from the synthesis or volatile byproducts. amazonaws.com
The analysis of amine hydrochlorides by GC can sometimes be challenging due to their low volatility and the potential for thermal degradation or interaction with the GC system. cernobioscience.com However, direct injection is often feasible. For highly volatile impurities like common organic solvents (e.g., acetone, ethanol, dichloromethane), a headspace GC-MS (HS-GC-MS) technique is preferred. ijpsonline.comnih.gov In this method, the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile analytes is injected into the GC system. This prevents non-volatile matrix components, like the hydrochloride salt itself, from contaminating the instrument. chromatographyonline.com
For less volatile byproducts, derivatization (e.g., acylation or silylation) can be employed to increase volatility and improve chromatographic peak shape, though direct analysis is often attempted first. jfda-online.com Mass spectrometry provides definitive identification of impurities by comparing their mass spectra to reference libraries (e.g., NIST).
| Parameter | Condition |
|---|---|
| Technique | Headspace (for volatile solvents) or Direct Liquid Injection |
| GC Column | 5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow (~1.0 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 40 °C (hold 5 min), ramp to 280 °C at 15 °C/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-550 |
Computational and Theoretical Chemistry Studies of 1 Benzofuran 6 Ylmethanamine;hydrochloride
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide insights into electronic structure, energy, and reactivity.
Density Functional Theory (DFT) Applications for Molecular Geometry and Reactivity
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 1-Benzofuran-6-ylmethanamine;hydrochloride, DFT calculations would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Investigate the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability.
Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other chemical species.
Predict Reactivity Descriptors: Calculate global and local reactivity indices such as electronegativity, chemical hardness, and Fukui functions to quantify the molecule's reactivity and predict sites for electrophilic and nucleophilic attack.
A typical data table from such a study would present these calculated parameters.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
| Total Energy | Data not available |
(Note: This table is for illustrative purposes only, as specific data for the target compound is not available.)
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment.
Conformational Analysis and Potential Energy Surfaces
The methanamine side chain of this compound can rotate around its single bonds, leading to different spatial arrangements called conformers. A conformational analysis would involve:
Systematic Rotational Scans: Rotating key dihedral angles and calculating the energy at each step to map out the potential energy surface (PES).
Identification of Stable Conformers: Locating the energy minima on the PES, which correspond to the most stable conformations of the molecule.
Determination of Rotational Barriers: Calculating the energy barriers between different conformers, which provides insight into the molecule's flexibility.
The results of a conformational analysis are often presented as a plot of relative energy versus a dihedral angle.
Prediction of Intermolecular Interactions and Hydrogen Bonding Networks
As a hydrochloride salt, this compound is expected to participate in strong intermolecular interactions, particularly hydrogen bonding. Computational studies would aim to:
Identify Hydrogen Bond Donors and Acceptors: The ammonium (B1175870) group (-NH3+) is a strong hydrogen bond donor, while the oxygen of the benzofuran (B130515) ring and the chloride ion are potential acceptors.
Simulate Dimer and Cluster Formation: Modeling the interactions between two or more molecules to determine the preferred hydrogen bonding arrangements and calculate the interaction energies.
Analyze Crystal Packing: In the solid state, these interactions would dictate the crystal lattice structure. While not strictly a molecular modeling task in the same vein as dynamic simulations, predicting crystal structures is a related computational challenge.
In Silico Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) from First Principles
Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental spectra.
NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These theoretical shifts can be correlated with experimental data to aid in structure elucidation.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. This allows for the prediction of the infrared spectrum and the assignment of specific peaks to the vibrations of functional groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum.
Table 2: Illustrative Table for Predicted Spectroscopic Data of this compound
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (C-6) | Data not available |
| ¹H NMR | Chemical Shift (-CH₂-) | Data not available |
| IR | Vibrational Frequency (N-H stretch) | Data not available |
| UV-Vis | λmax | Data not available |
(Note: This table is for illustrative purposes only, as specific data for the target compound is not available.)
Reaction Pathway Analysis and Transition State Modeling for Synthetic Optimization
No specific information is available in the public domain regarding the reaction pathway analysis or transition state modeling for the synthesis of this compound.
Integration of Chemoinformatics and Machine Learning for Structure-Property Relationship Studies
There are no publicly available chemoinformatics or machine learning studies focused on the structure-property relationships of this compound.
Derivatization and Structural Modification Strategies for 1 Benzofuran 6 Ylmethanamine;hydrochloride
Functional Group Interconversions of the Amine Moiety (e.g., acylation, alkylation, sulfonylation)
The primary amine of 1-benzofuran-6-ylmethanamine is a versatile functional group that can readily undergo several key chemical transformations. These interconversions allow for the introduction of a wide variety of substituents, altering the compound's physicochemical properties.
Acylation: The amine can be converted to an amide through reaction with acylating agents such as acyl chlorides or acid anhydrides. This reaction typically proceeds under basic conditions to neutralize the HCl byproduct. The resulting amides are generally more stable and less basic than the parent amine.
Alkylation: Nucleophilic substitution reactions with alkyl halides can introduce one or two alkyl groups onto the nitrogen atom, yielding secondary or tertiary amines, respectively. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method to produce N-alkylated derivatives.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. These derivatives are known for their chemical stability and distinct electronic properties compared to the parent amine.
| Transformation | Reagent(s) | General Product Structure |
|---|---|---|
| Acylation | Acetyl chloride, Pyridine | N-((1-Benzofuran-6-yl)methyl)acetamide |
| Alkylation (Mono) | Methyl iodide, K₂CO₃ | N-Methyl-1-benzofuran-6-ylmethanamine |
| Sulfonylation | Toluenesulfonyl chloride, Triethylamine (B128534) | N-((1-Benzofuran-6-yl)methyl)-4-methylbenzenesulfonamide |
Strategic Modification of the Benzofuran (B130515) Core (e.g., halogenation, nitration, alkylation)
The benzofuran ring system is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic core. The position of substitution is directed by the activating, ortho-, para-directing nature of the fused furan (B31954) ring's oxygen and the deactivating, meta-directing nature of the 6-methylamine substituent (in its protonated or derivatized form). Electrophilic attack is generally favored at the C2 position of the furan ring, but substitution on the benzene (B151609) ring is also possible. youtube.comrsc.org
Halogenation: Bromination and chlorination of the benzofuran ring can be achieved using reagents like N-bromosuccinimide (NBS) or bromine. rsc.org The reaction conditions can be tuned to favor substitution at specific positions. Palladium-catalyzed C-H halogenation presents a modern alternative for achieving high regioselectivity. acs.org Halogenated derivatives serve as important intermediates for further cross-coupling reactions. researchgate.netnih.gov
Nitration: Introduction of a nitro group onto the benzofuran core is typically accomplished using a mixture of nitric acid and sulfuric acid. youtube.comresearchgate.net The nitro group can subsequently be reduced to an amine, providing a handle for further derivatization. Studies on related benzofuran systems show that nitration often occurs on the benzene portion of the scaffold. researchgate.net
Alkylation/Acylation: Friedel-Crafts reactions can introduce alkyl or acyl groups. These reactions are typically catalyzed by a Lewis acid, such as aluminum chloride, and the electrophile adds preferentially to electron-rich positions on the benzofuran ring. youtube.com
| Transformation | Reagent(s) | Potential Product | Reference Strategy |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 2-Bromo-1-benzofuran-6-ylmethanamine | rsc.org |
| Nitration | HNO₃, H₂SO₄ | 7-Nitro-1-benzofuran-6-ylmethanamine | youtube.comresearchgate.net |
| Acylation | Acetyl chloride, AlCl₃ | 2-Acetyl-1-benzofuran-6-ylmethanamine | youtube.com |
Synthesis of Analogues and Homologues of 1-Benzofuran-6-ylmethanamine;hydrochloride
The synthesis of analogues and homologues involves creating structurally related compounds to explore structure-activity relationships. Analogues may include positional isomers or compounds with different substituents, while homologues involve altering the length of the carbon chain connecting the amine to the benzofuran ring.
A variety of synthetic routes have been developed for constructing substituted benzofuran rings, which can be adapted to produce analogues. nih.govkoreascience.krnih.govscienceopen.comresearchgate.net For instance, a novel synthesis for benzofuran-2-yl-methanamine derivatives, which are positional isomers of the target compound, has been reported starting from ortho-methoxy substituted phenylacetic acids. scribd.com This highlights a strategy where the core scaffold is built with the desired substitution pattern already in place. Similarly, the synthesis of galanthamine (B1674398) analogues has been demonstrated starting from a substituted 2-bromobenzaldehyde, showcasing multi-step synthetic sequences to build complex, related structures. nih.gov
Homologues, such as 2-(1-benzofuran-6-yl)ethan-1-amine, can be synthesized from a common intermediate like 1-benzofuran-6-carbaldehyde. For example, a Wittig reaction could extend the carbon chain, followed by reduction and conversion to the amine.
| Compound Type | Structure Name | Relationship to Parent Compound |
|---|---|---|
| Analogue (Isomer) | 1-Benzofuran-2-ylmethanamine | Positional isomer of the aminomethyl group |
| Analogue (Substituted) | 7-Chloro-1-benzofuran-6-ylmethanamine | Halogenated derivative |
| Homologue | 2-(1-Benzofuran-6-yl)ethan-1-amine | Contains an additional methylene (B1212753) (-CH₂-) linker |
Design and Synthesis of Labeled Compounds for Mechanistic and Tracer Studies
For mechanistic, metabolic, and in vivo imaging studies, isotopically labeled versions of 1-benzofuran-6-ylmethanamine are required. scripps.edu This can involve incorporating stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹¹C, ¹⁸F). escholarship.org
Stable Isotope Labeling: Deuterium (B1214612) (²H) or Carbon-13 (¹³C) can be incorporated by using labeled starting materials in the synthesis. For example, reduction of a nitrile or amide precursor with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) would introduce deuterium atoms on the carbon adjacent to the amine. Understanding the formation mechanism of benzofuran derivatives has enabled specific deuterium labeling in related synthetic schemes. escholarship.org
Radioisotope Labeling: For applications like Positron Emission Tomography (PET), short-lived positron-emitting isotopes such as Fluorine-18 (t½ ≈ 110 min) are often used. nih.govacs.org A common strategy for ¹⁸F-labeling involves a late-stage nucleophilic substitution reaction. This would require synthesizing a precursor of 1-benzofuran-6-ylmethanamine bearing a suitable leaving group (e.g., tosylate, mesylate, or nitro group) on a side chain or the aromatic ring. The precursor is then reacted with [¹⁸F]fluoride to yield the final radiotracer. nih.govacs.org
| Isotope | Labeling Strategy | Precursor Example | Application |
|---|---|---|---|
| ²H (Deuterium) | Reduction of 1-benzofuran-6-carbonitrile | 1-Benzofuran-6-carbonitrile with LiAlD₄ | Mass Spectrometry Standard |
| ¹⁸F | Nucleophilic substitution | (6-(Tosyloxymethyl)-1-benzofuran) derivative | PET Imaging Tracer nih.govacs.org |
| ¹¹C | N-methylation with [¹¹C]CH₃I | 1-Benzofuran-6-ylmethanamine | PET Imaging Tracer acs.org |
Development and Validation of Advanced Analytical Methods for Research Grade Characterization of 1 Benzofuran 6 Ylmethanamine;hydrochloride
High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Profiling and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment and impurity profiling of pharmaceutical compounds and research chemicals. chromatographyonline.comscilit.com Its versatility and high resolving power allow for the separation, identification, and quantification of the main compound from its potential process-related impurities and degradation products. nih.gov
The development of a successful HPLC method hinges on the systematic optimization of several key chromatographic parameters to achieve adequate separation of all relevant components. For 1-Benzofuran-6-ylmethanamine;hydrochloride, a reverse-phase HPLC (RP-HPLC) approach is typically most effective. sielc.comderpharmachemica.com
Stationary Phases: The initial screening involves selecting a set of columns with different selectivities. chromatographyonline.com Given the aromatic benzofuran (B130515) ring and the polar amine group, columns such as a standard C18, a phenyl-hexyl, and a polar-embedded phase are suitable candidates for evaluation. A C18 column often provides a good starting point due to its hydrophobicity, while a phenyl column can offer alternative selectivity through π-π interactions with the aromatic ring system. nih.gov
Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic modifier. Acetonitrile is a common choice for the organic phase due to its low viscosity and UV transparency. derpharmachemica.com The aqueous phase is usually a buffer solution to control the pH. Since 1-Benzofuran-6-ylmethanamine is a basic compound, the mobile phase pH is a critical parameter influencing its retention and peak shape. chromatographyonline.com An acidic pH (e.g., pH 2.5-4.5) using additives like trifluoroacetic acid (TFA) or formic acid ensures the amine is in its protonated, more polar form, which generally results in better peak shapes on silica-based reverse-phase columns. nih.govchromatographyonline.com
pH and Temperature: A systematic screening of pH is performed to find the optimal selectivity between the main peak and its impurities. chromatographyonline.com Temperature is another parameter that can be adjusted to improve separation efficiency and reduce analysis time; temperatures between 25°C and 40°C are commonly explored. chromatographyonline.com
Interactive Table 1: Exemplar HPLC Parameter Optimization Explore the table below to see how different parameters affect the separation.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observation |
|---|---|---|---|---|
| Stationary Phase | C18 | Phenyl-Hexyl | C18 | Phenyl-Hexyl showed altered selectivity for aromatic impurities. C18 was chosen for overall better peak shape. |
| Mobile Phase | 60:40 ACN:Water (0.1% TFA) | 55:45 ACN:Water (0.1% TFA) | 50:50 ACN:Water (0.1% TFA) | Gradient elution from 10% to 90% ACN was required to elute all impurities within a reasonable time. |
| pH | 2.5 | 3.5 | 4.5 | pH 3.5 provided the best resolution between the main peak and a critical impurity pair. chromatographyonline.com |
| Temperature | 25°C | 30°C | 35°C | 35°C offered sharper peaks and slightly reduced retention times without compromising resolution. |
The choice of detector is dictated by the physicochemical properties of the analyte and the goals of the analysis.
UV and Diode Array Detector (DAD): The benzofuran moiety in the molecule contains a strong chromophore, making it readily detectable by UV spectroscopy. A UV or DAD detector is ideal for routine quantitative analysis and purity assessment. derpharmachemica.com A DAD provides the additional advantage of acquiring full UV spectra for each peak, which is useful for peak purity assessment and can aid in the tentative identification of impurities by comparing their spectra to that of the parent compound. A wavelength of approximately 280 nm would likely be suitable for sensitive detection.
Mass Spectrometry (MS): For the structural elucidation of unknown impurities, coupling the HPLC system to a mass spectrometer is indispensable. nih.gov An electrospray ionization (ESI) source in positive ion mode would be effective for this primary amine. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental compositions for the parent compound and any related impurities. nih.gov
Interactive Table 2: Comparison of HPLC Detection Techniques Explore the table below to compare different detection methods.
| Detector | Principle | Application for this Compound | Advantages | Limitations |
|---|---|---|---|---|
| UV/Vis | Measures absorbance of light at a specific wavelength. | Quantitative analysis, purity checks. | Robust, simple, cost-effective. | Not universal, requires a chromophore, provides no structural information. |
| DAD | Measures absorbance over a range of wavelengths simultaneously. | Peak purity analysis, quantitative analysis. | Provides spectral information, helps in impurity identification. | Less sensitive than single-wavelength UV, provides no structural information. |
| MS | Measures the mass-to-charge ratio of ionized molecules. | Impurity identification and structural elucidation. nih.gov | Highly sensitive and specific, provides molecular weight and structural data. | More complex, higher cost, mobile phase must be volatile. sielc.com |
Once developed, the HPLC method must be validated to demonstrate its suitability for its intended purpose. researchgate.netnih.gov For research applications, validation ensures that the data generated are reliable. wjarr.com The key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines. researchgate.net
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities or degradants. elementlabsolutions.comaaps.ca This is typically demonstrated by showing that there are no interfering peaks at the retention time of the main compound in a blank and by resolving the main peak from known impurities.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. aaps.ca This is determined by analyzing a series of dilutions of a standard solution.
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. wjarr.comaaps.ca
Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). elementlabsolutions.com
Accuracy: The closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often assessed by spike/recovery experiments.
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov
Interactive Table 3: Typical HPLC Method Validation Parameters and Acceptance Criteria Explore the table below to understand the criteria for method validation.
| Validation Parameter | Procedure | Typical Acceptance Criterion |
|---|---|---|
| Specificity | Analyze blank, placebo, and spiked samples. | No interference at the analyte's retention time. aaps.ca |
| Linearity | Analyze 5-6 concentrations across the range. | Correlation coefficient (r²) ≥ 0.999. derpharmachemica.com |
| Range | Derived from linearity studies. | Typically 80-120% of the target concentration. |
| Precision | Analyze ≥6 replicate preparations at 100% concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Accuracy | Perform recovery studies at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| LOD | Based on signal-to-noise ratio (S/N). | S/N ratio of 3:1. |
| LOQ | Based on signal-to-noise ratio (S/N). | S/N ratio of 10:1. |
Gas Chromatography (GC) for the Analysis of Volatile Components and Residual Solvents
During the synthesis and purification of this compound, various organic solvents may be used. Since residual solvents can affect the physicochemical properties of the compound and are often toxic, their levels must be controlled. scispace.com Gas chromatography, particularly with a headspace (HS) autosampler, is the standard technique for this analysis. ajpaonline.compharmtech.com
The HS-GC method involves dissolving the sample in a high-boiling solvent (e.g., dimethyl sulfoxide, DMSO), sealing it in a vial, and heating it to allow volatile solvents to partition into the headspace gas. researchgate.netbohrium.com A sample of this gas is then injected into the GC. This technique prevents non-volatile matrix components from contaminating the GC system. ajpaonline.com
A common setup includes a capillary column with a phase suitable for separating polar and non-polar solvents (e.g., a BP624 or DB-624) and a Flame Ionization Detector (FID), which is sensitive to most organic compounds. bohrium.comnih.govnih.gov The method is validated for specificity, linearity, accuracy, precision, and limits of quantitation for a range of potential solvents like methanol (B129727), ethanol (B145695), acetone, ethyl acetate, and toluene. ajpaonline.comresearchgate.net
Interactive Table 4: Typical HS-GC Method Parameters for Residual Solvent Analysis Explore the table below for typical Gas Chromatography parameters.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | DB-624, 30 m x 0.53 mm, 3.0 µm | Provides good separation for a wide range of solvents. nih.gov |
| Carrier Gas | Helium or Nitrogen | Mobile phase for carrying analytes through the column. nih.govdergipark.org.tr |
| Inlet Temperature | 140 - 200°C | Ensures rapid vaporization of the sample. bohrium.comdergipark.org.tr |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic analytes. scispace.comnih.gov |
| Detector Temp. | 250°C | Prevents condensation of analytes in the detector. dergipark.org.tr |
| Oven Program | Start at 40°C, ramp to 240°C | Separates solvents based on their boiling points. bohrium.comdergipark.org.tr |
| Headspace Temp. | 80 - 100°C | Facilitates partitioning of volatile solvents into the headspace. bohrium.comijpsonline.com |
| Diluent | Dimethyl Sulfoxide (DMSO) | High-boiling solvent to dissolve the sample. scispace.com |
Capillary Electrophoresis (CE) for Charge-Based Separations and Purity Assessment
Capillary Electrophoresis is a powerful separation technique that serves as an excellent orthogonal method to HPLC for purity and impurity analysis. vu.nl Separation in CE is based on the differential migration of charged analytes in an electric field within a narrow fused-silica capillary filled with an electrolyte. nih.gov
For this compound, which is a cationic compound at low pH, Capillary Zone Electrophoresis (CZE) would be the preferred mode. This technique separates ions based on their charge-to-size ratio. researchgate.net It is particularly useful for separating impurities with small structural differences that might alter this ratio, potentially providing a different selectivity profile compared to reverse-phase HPLC. nih.gov The method involves optimizing parameters such as the background electrolyte composition and pH, applied voltage, and capillary temperature to achieve the desired separation. Detection is typically performed using a UV or DAD detector integrated into the CE system.
Interactive Table 5: Hypothetical Capillary Electrophoresis Method Parameters Explore the table below for typical Capillary Electrophoresis parameters.
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Capillary | Fused silica (B1680970), 50 µm i.d., 50 cm total length | Standard dimension for good efficiency and heat dissipation. |
| Background Electrolyte | 50 mM Phosphate buffer | Maintains stable pH and current. |
| pH | 2.5 | Ensures the analyte is fully protonated and cationic. |
| Applied Voltage | 20 kV | Driving force for electrophoretic separation. |
| Temperature | 25°C | Ensures reproducible migration times. |
| Injection | Hydrodynamic (Pressure) | Introduces a small, defined plug of sample. |
| Detection | DAD at 280 nm | Provides sensitive detection and spectral confirmation. |
Development of Titrimetric Methods for Hydrochloride Content Determination
While chromatographic methods determine the purity relative to organic impurities, a titrimetric method is required to quantify the hydrochloride salt content and confirm the correct stoichiometry. Argentometric titration is a classic and reliable method for determining the concentration of chloride ions. echemi.comuobabylon.edu.iq
The Mohr or Volhard methods can be employed. ankara.edu.trhyprowira.com The Volhard method, an indirect titration, is often preferred for amine hydrochlorides as it is performed in an acidic medium, which prevents the precipitation of silver oxides that can occur with basic amines under the neutral to slightly alkaline conditions of the Mohr method. ankara.edu.tr
The Volhard method procedure is as follows:
A known excess of a standardized silver nitrate (B79036) (AgNO₃) solution is added to a precisely weighed sample of this compound dissolved in nitric acid. The silver ions precipitate the chloride ions as silver chloride (AgCl). stuba.sk
The solid AgCl is typically filtered off to prevent it from reacting with the titrant in the next step. ankara.edu.tr
The excess, unreacted Ag⁺ ions in the filtrate are then back-titrated with a standardized potassium or ammonium (B1175870) thiocyanate (B1210189) (KSCN or NH₄SCN) solution. stuba.sk
A ferric ion (Fe³⁺) indicator is used, which forms a soluble, reddish-colored complex ([Fe(SCN)]²⁺) with the first excess of thiocyanate, signaling the endpoint. ankara.edu.tr
By knowing the initial amount of silver nitrate added and the amount that reacted with the thiocyanate, the amount that reacted with the chloride can be calculated, thus giving the hydrochloride content of the original sample.
Interactive Table 6: Reactions in the Volhard Titration for Hydrochloride Content Explore the table below to see the chemical reactions involved in titration.
| Step | Reaction | Description |
|---|---|---|
| 1. Precipitation | Ag⁺(aq) (excess) + Cl⁻(aq) → AgCl(s) | Chloride from the sample is precipitated with a known excess of silver nitrate. |
| 2. Back-Titration | Ag⁺(aq) (remaining) + SCN⁻(aq) → AgSCN(s) | The unreacted silver ions are titrated with a standard thiocyanate solution. |
| 3. Endpoint | Fe³⁺(aq) + SCN⁻(aq) → [Fe(SCN)]²⁺(aq) | The first excess of thiocyanate reacts with the ferric ion indicator to form a colored complex. ankara.edu.tr |
Future Research Directions and Unexplored Avenues in 1 Benzofuran 6 Ylmethanamine;hydrochloride Chemistry
Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact
The pursuit of environmentally benign chemical processes is a paramount goal in modern synthetic chemistry. Future research into the synthesis of 1-Benzofuran-6-ylmethanamine;hydrochloride is anticipated to focus on the development of novel and sustainable routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Key Research Thrusts:
Catalytic C-H Activation: A significant advancement would be the development of catalytic systems (e.g., using transition metals like palladium, rhodium, or copper) that can directly functionalize the C-H bonds of the benzofuran (B130515) core. This approach would eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable production method.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future research could explore the use of engineered enzymes to perform key steps in the synthesis of this compound, potentially leading to highly selective and environmentally friendly processes.
| Synthetic Strategy | Potential Advantages | Challenges |
| Catalytic C-H Activation | Atom economy, reduced steps, less waste | Catalyst cost and stability, regioselectivity |
| Flow Chemistry | Scalability, safety, automation | Initial setup cost, potential for clogging |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and cost, substrate scope |
Advanced Mechanistic Investigations Utilizing Real-Time Spectroscopic Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The application of advanced, real-time spectroscopic techniques can provide invaluable insights into the transient intermediates and transition states involved in the formation of this compound.
Promising Spectroscopic Techniques:
In-situ Infrared (IR) and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time, providing kinetic data and helping to elucidate the reaction pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advances in NMR technology, such as rapid-injection NMR, allow for the study of fast reactions, providing detailed structural information about transient species.
Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize reaction intermediates, even at very low concentrations.
A detailed mechanistic understanding will enable the rational design of more efficient and selective synthetic routes.
Exploration of Supramolecular Interactions and Crystal Engineering of its Salts
The solid-state properties of a pharmaceutical compound are critically important for its formulation and bioavailability. Supramolecular chemistry and crystal engineering offer powerful tools for controlling these properties by designing and assembling molecules through non-covalent interactions. researchgate.netias.ac.in
Future Research Directions:
Polymorphism Screening: A systematic investigation into the different crystalline forms (polymorphs) of this compound could reveal forms with improved physical properties, such as solubility and stability.
Co-crystal Formation: The formation of co-crystals with other molecules (e.g., pharmaceutically acceptable co-formers) can be used to modulate the physicochemical properties of the active compound.
Salt Selection: A comprehensive screening of different salt forms (beyond the hydrochloride) could identify salts with superior properties for specific applications.
| Solid-State Form | Potential Benefits | Key Interactions |
| Polymorphs | Altered solubility, stability, and melting point | Hydrogen bonding, van der Waals forces |
| Co-crystals | Improved bioavailability, modified physical properties | Hydrogen bonding, π-π stacking |
| Alternative Salts | Enhanced solubility, stability, and processability | Ionic interactions, hydrogen bonding |
Applications in Advanced Materials Science and Organic Electronics Research
The benzofuran moiety is a key building block in many organic electronic materials due to its electron-rich nature and rigid structure. rsc.org Future research could explore the potential of this compound and its derivatives in the development of advanced materials.
Potential Applications:
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of the benzofuran core could be harnessed in the design of new emissive materials for OLEDs.
Organic Field-Effect Transistors (OFETs): The ability of benzofuran derivatives to participate in π-π stacking makes them promising candidates for use as semiconductors in OFETs. rsc.org
Sensors: The amine functionality of 1-Benzofuran-6-ylmethanamine could be utilized to develop chemical sensors that respond to specific analytes through changes in their optical or electronic properties.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Synthesis Planning
Future Applications in the Context of this compound:
Retrosynthesis Prediction: AI-powered tools can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes to this compound and its analogs. ftloscience.com
Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of new benzofuran derivatives, allowing for the rapid screening of virtual libraries of compounds.
Reaction Optimization: AI algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and minimize by-product formation.
Q & A
Q. How to validate a new HPLC method for quantifying the compound in biological matrices?
- Methodology :
- Validation parameters : Assess linearity (R² > 0.995), precision (RSD < 5%), and recovery (>90%) per ICH Q2(R1).
- Matrix effects : Spike plasma samples with the compound and compare with solvent standards.
- Limit of detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) .
Key Considerations for Researchers
- Safety : Follow SDS guidelines for handling hydrochloride salts (e.g., use fume hoods, PPE) .
- Data reproducibility : Document reaction conditions, instrument parameters, and statistical analyses (e.g., ANOVA for dose-response data).
- Ethical compliance : Adhere to institutional protocols for in vivo studies and data reporting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
